8-Methylquinoline-7-carboxylic acid
Description
8-Methylquinoline-7-carboxylic acid (CAS: 20478-99-0) is a quinoline derivative characterized by a methyl group at the 8-position and a carboxylic acid moiety at the 7-position of the heterocyclic ring . This compound serves as a critical building block in medicinal and agrochemical research due to its structural versatility. For instance, it has been utilized in synthesizing hybrid derivatives targeting bacterial infections and photosynthesis inhibition .
Properties
CAS No. |
204782-99-0 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
8-methylquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-9(11(13)14)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3,(H,13,14) |
InChI Key |
NBITZNUMCXMLHB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1N=CC=C2)C(=O)O |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Type
The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Key Quinoline Derivatives
Key Observations:
- Substituent Effects: Methyl vs. Chloro: The methyl group in this compound enhances lipophilicity compared to chlorine-substituted analogs like Quinmerac, which may improve membrane permeability in antibacterial applications . Hydroxyl vs.
Physicochemical Properties
Table 2: Physicochemical Properties
- Melting Points: Oxolinic acid exhibits a high melting point (314°C) due to its rigid dioxolo ring, whereas this compound likely has a lower melting point owing to less structural rigidity .
- Solubility : Chlorinated derivatives (e.g., Quinmerac) show reduced aqueous solubility compared to hydroxylated analogs .
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